N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzothiazole moiety, a quinoline ring, and a pyridine ring, making it a complex and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and reacting it with methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The benzothiazole and quinoline intermediates can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the carboxylic acid derivative of the quinoline with an amine derivative of the benzothiazole.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry.
Biology: As a probe for studying enzyme activities.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzothiazole and quinoline moieties are known to intercalate with DNA or inhibit enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methylquinoline-4-carboxamide
Uniqueness
The presence of both benzothiazole and quinoline rings in N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide makes it unique compared to other compounds with only one of these moieties. This dual-ring structure can enhance its binding affinity and specificity towards biological targets.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-14-3-5-19-17(11-14)18(13-21(26-19)15-7-9-25-10-8-15)23(29)28-24-27-20-6-4-16(30-2)12-22(20)31-24/h3-13H,1-2H3,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHAKNMZHXMFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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